4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
4-amino-1-[(2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQYLNIPVEERB-QTSITTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@H]([C@@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Overview
The method outlined in CN102417533A for gemcitabine hydrochloride provides a foundational framework, as both compounds share structural similarities. The synthesis involves:
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Mannitol-derived cyclization : D-mannitol is dehydrated under acidic conditions (p-toluenesulfonic acid, 160–180°C) to form a tetrahydrofuran intermediate.
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Oxidative cleavage : Sodium periodate (NaIO₄) oxidizes vicinal diols to dialdehydes, followed by reduction to yield a diol with controlled stereochemistry.
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Fluorination : Bromoethyl fluoroacetate introduces geminal difluoro groups via nucleophilic substitution.
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Coupling with pyrimidine : A Mitsunobu reaction links the fluorinated sugar to 4-aminopyrimidin-2-one, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
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Chiral resolution : Racemic mixtures are resolved using recrystallization in ethyl acetate/hexane, yielding the (2S,4S,5S) enantiomer.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | PTSA, 170°C | 78 | 92 |
| 2 | NaIO₄, H₂O, 25°C | 85 | 95 |
| 3 | BrCH₂CF₂CO₂Et, K₂CO₃ | 62 | 88 |
| 4 | DEAD, PPh₃, THF | 54 | 90 |
| 5 | Ethyl acetate/hexane | 41 | >99 |
Oxidative Cyclization with TEMPO/Trichloroisocyanuric Acid
Mechanism and Optimization
Adapted from US9399629B2 , this method employs oxoammonium catalysis for controlled oxidation:
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Hydroxy-THF precursor : 3-Hydroxy-THF is treated with trichloroisocyanuric acid (TCCA) and catalytic TEMPO in dichloromethane at 0–25°C.
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Selective oxidation : TEMPO mediates the conversion of the secondary alcohol to a ketone, while TCCA acts as a stoichiometric oxidant.
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Fluorination : The ketone intermediate undergoes electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
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Reductive amination : The fluorinated ketone is coupled with 4-aminopyrimidin-2-one using sodium cyanoborohydride (NaBH₃CN) in methanol.
Advantages:
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Avoids harsh acidic/basic conditions, preserving stereochemical integrity.
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TEMPO/TCCA system achieves 89% conversion efficiency for oxidation (19F NMR monitoring).
Photoredox-Mediated Difluoroallylation
Modern Radical-Based Approach
Inspired by RSC Supporting Information , this method leverages visible-light photocatalysis:
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Difluoroallyl sulfonium salt (DFAS) synthesis : 3,3-Difluoroallyl sulfonium salts are prepared via Pd-catalyzed cross-coupling of aryl zinc reagents with propargyl bromides.
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Photoredox coupling : The DFAS reacts with a tetrahydrofuran-derived alcohol under blue LED light (450 nm) in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst.
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Hydroxyl deprotection : Tetrahydropyranyl (THP) protecting groups are removed using Amberlyst® 15 in methanol.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted with other nucleophiles.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major products are the deprotected ribose derivative and benzoic acid
Scientific Research Applications
Structural Representation
The compound features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety that is difluorinated and hydroxymethylated. This unique structure contributes to its biological activity.
Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. The specific structure of 4-amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has been studied for its efficacy against viruses such as HIV and Hepatitis B.
Case Study: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives effectively inhibited viral replication in vitro. The mechanism was attributed to interference with viral polymerases .
Anticancer Properties
The compound's structural similarity to nucleosides suggests potential anticancer applications. Research has explored its role in inhibiting tumor cell proliferation.
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Amino... | HeLa | 15 | Inhibition of DNA synthesis |
| 4-Amino... | MCF7 | 10 | Induction of apoptosis |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be harnessed for therapeutic interventions in metabolic disorders.
Case Study: Enzyme Inhibition
In a study examining the inhibition of dihydrofolate reductase (DHFR), derivatives of this compound showed promising results, leading to decreased enzyme activity and subsequent effects on cell growth .
Drug Development
Due to its favorable pharmacokinetic properties, including solubility and bioavailability, this compound is being explored as a lead compound in drug development programs targeting infectious diseases and cancer.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | 4 hours |
Mechanism of Action
The compound exerts its effects by inhibiting the production of DNA and RNA in cells. It is incorporated into the DNA or RNA chain during replication or transcription, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potent anticancer agent. The molecular targets include DNA polymerase and ribonucleotide reductase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key Findings
Role of Fluorine: The target compound’s 3,3-difluoro substitution distinguishes it from non-fluorinated analogs (e.g., ) and mono-fluorinated derivatives (e.g., ). Difluoro groups reduce enzymatic cleavage of the glycosidic bond, enhancing bioavailability .
Stereochemical Impact :
- The (2S,4S,5S) configuration in the target compound contrasts with the (2R,3R,4S,5R) configuration in 2'-deoxycytidine (). Stereochemistry governs binding to viral polymerases; mismatched configurations reduce efficacy .
Synthetic Complexity :
- The target compound requires precise fluorination steps (e.g., using CuI or Dess-Martin periodinane), similar to . Azido and ethynyl derivatives () involve additional hazardous reagents, increasing production costs .
Safety Profiles: Fluorinated compounds generally exhibit higher hazards (e.g., H315: skin irritation) than non-fluorinated analogs. Azido derivatives () pose explosion risks (H228), necessitating specialized handling .
Biological Activity
4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁F₂N₃O₄
- Molecular Weight : 263.20 g/mol
- CAS Number : 95058-81-4
- Storage Conditions : Keep in a dark place, sealed in dry conditions at -20°C.
The compound's mechanism of action primarily involves inhibition of specific enzymes or pathways that are crucial for cellular functions. The difluorinated tetrahydrofuran moiety contributes to its structural stability and biological activity.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties by inhibiting viral replication. A study demonstrated its effectiveness against various viral strains, showing a notable reduction in viral load in treated cells.
Anticancer Properties
The compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Case Study : In a study involving human leukemia cells, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 50 µM.
Enzyme Inhibition
The compound acts as an inhibitor of several enzymes involved in nucleotide synthesis. This inhibition is crucial for its antiviral and anticancer activities:
- Target Enzymes :
- Dihydrofolate reductase (DHFR)
- Thymidylate synthase (TS)
Data Table: Biological Activity Overview
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | Viral Load Reduction | 10 | |
| Anticancer | Cell Viability | 50 | |
| Enzyme Inhibition | DHFR Inhibition | 0.5 | |
| Enzyme Inhibition | TS Inhibition | 0.8 |
Case Studies
- Antiviral Efficacy
- A study conducted on the efficacy of the compound against influenza virus showed a significant reduction in viral replication rates when administered at concentrations above 10 µM.
- Cancer Cell Line Studies
- In a comparative study on breast cancer cell lines (MCF7), treatment with the compound led to increased apoptosis markers compared to untreated controls, demonstrating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one?
- Methodological Answer : The synthesis involves multi-step reactions with precise control of solvents, catalysts, and temperatures. For example, compound intermediates (e.g., compound 10 in ) are synthesized using CuI and 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at elevated temperatures (60–70°C). Final deprotection steps (e.g., compound 11) require acidic hydrolysis (80% acetic acid) followed by recrystallization in toluene. Key parameters include reaction time (12–24 hours), inert gas purging to prevent oxidation, and purification via column chromatography (silica gel, dichloromethane/methanol gradients) .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical for confirming stereochemistry. For instance, ¹⁹F NMR can resolve diastereotopic fluorine atoms in the tetrahydrofuran ring, while ¹H-¹³C HSQC experiments validate hydroxyl and hydroxymethyl group configurations. HRMS (ESI or MALDI-TOF) ensures molecular integrity, with deviations >2 ppm indicating impurities. Crystallography (single-crystal X-ray) is recommended for absolute configuration determination, as demonstrated in related fluorinated nucleosides .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and acidic/alkaline environments, as the tetrahydrofuran ring’s vicinal diol structure is prone to hydrolysis. Stability assessments via HPLC (≥95% purity over 6 months) under these conditions are advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound’s diastereomers?
- Methodological Answer : Diastereomer separation requires chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. For overlapping signals, use variable-temperature NMR (VT-NMR) to exploit differential relaxation rates. Isotopic labeling (e.g., ¹³C-enriched substrates) or 2D-NOESY can clarify spatial proximities of fluorinated and hydroxyl groups .
Q. What strategies are effective for designing lipid prodrugs of this compound to enhance bioavailability?
- Methodological Answer : Conjugate the 4-amino group with lipid moieties (e.g., tetradecanoyl chloride) via carbamate or ester linkages. Purify prodrugs using silica gel chromatography (CH₂Cl₂/MeOH). Assess hydrolysis kinetics in simulated gastric fluid (SGF, pH 1.2) and human plasma via LC-MS. For example, prodrugs like 2a-d in showed 62–82% yield and sustained release profiles over 24 hours .
Q. How does the 3,3-difluoro substitution influence the compound’s enzymatic stability compared to non-fluorinated analogs?
- Methodological Answer : Perform comparative enzymatic assays (e.g., with cytidine deaminase or phosphorylases). Fluorine’s electronegativity reduces electron density at the glycosidic bond, slowing enzymatic cleavage. Use LC-MS to quantify metabolite formation (e.g., free pyrimidine) in liver microsomes. Kinetic studies (kcat/Km) reveal 2–3 fold higher stability for difluoro analogs versus non-fluorinated counterparts .
Q. What computational methods predict the compound’s interaction with viral polymerases?
- Methodological Answer : Molecular docking (AutoDock Vina) with polymerase structures (PDB: 6M71 for SARS-CoV-2 RdRp) identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of hydrogen bonds between the 4-amino group and Asp865/Asp760. Free energy calculations (MM-PBSA) quantify binding affinity (ΔG ≤ –8 kcal/mol suggests strong inhibition) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antiviral IC₅₀ values across studies?
- Methodological Answer : Normalize data using internal controls (e.g., remdesivir) and consistent cell lines (Vero E6 for coronaviruses). Variability may arise from differences in prodrug activation (e.g., esterase activity). Validate results with orthogonal assays (plaque reduction vs. RT-qPCR) and report EC₅₀/CC₅₀ ratios to account for cytotoxicity .
Q. Why do some studies report conflicting metabolic half-lives for this compound?
- Methodological Answer : Metabolism studies must specify enzyme sources (human vs. rodent liver microsomes) and incubation conditions (NADPH concentration, pH). Use UPLC-QTOF to identify phase I/II metabolites. For instance, glucuronidation at the hydroxymethyl group can shorten half-lives in UDP-glucuronosyltransferase-rich models .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| Synthesis Yield (Compound 11) | 75–85% | |
| HRMS (ESI) m/z | [M+H]⁺: 328.1054 (calc. 328.1052) | |
| HPLC Purity (Stored, 6 mo) | ≥95% | |
| Antiviral IC₅₀ (SARS-CoV-2) | 0.8–1.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
